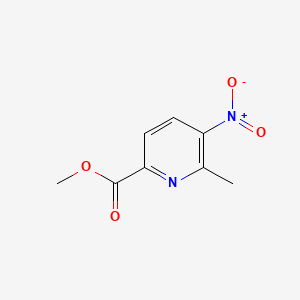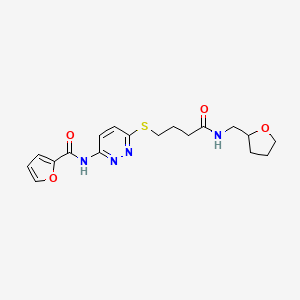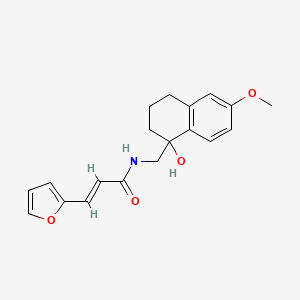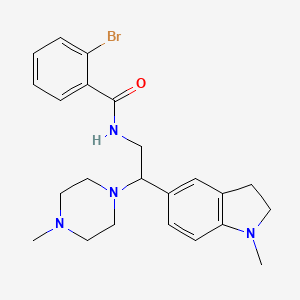
Methyl 6-methyl-5-nitropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-methyl-5-nitropicolinate” is a chemical compound that is often used in scientific research . It is a solid substance and is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methanol and 2-Methyl-3-nitropyridine-6-carboxylic acid . Chemicalbook provides three synthetic routes for this compound .Molecular Structure Analysis
The molecular formula of “this compound” is C8H8N2O4 . The molecular weight is 196.16 .Chemical Reactions Analysis
“this compound” is used in various chemical reactions. For instance, it is used as an energy transfer agent, facilitating the ionization of biomolecules for their detection by the mass spectrometer.Physical and Chemical Properties Analysis
“this compound” is a solid substance . The boiling point and melting point are not specified in the available resources .Applications De Recherche Scientifique
Antimicrobial Properties
Methyl 6-methyl-5-nitropicolinate and its derivatives show promise in antimicrobial research. For instance, 5-nitro-1,10-phenanthroline (5NP), a related compound, has been identified as effective against Mycobacterium tuberculosis. This substance exerts its antimicrobial effect through dual mechanisms: direct action on the bacteria and modulation of host macrophages to enhance pathogen clearance. This dual action makes it a potential candidate for developing new antimicrobial therapies (Kidwai et al., 2017).
Catalytic Applications
The compound and its analogs are used in the synthesis of complex chemical structures, which have catalytic applications. For example, 5-nitro-1,3-bis(4',4'-dimethyl-2'-oxazolinyl)benzene, a similar compound, was used to synthesize platinum and palladium complexes, showcasing its role in the development of catalysts for carbon-carbon bond formation (Fossey & Richards, 2004).
Reductive Activation in Prodrugs
Derivatives of this compound are being investigated for their potential as prodrugs that can be activated through bioreductive mechanisms. This property is significant for the development of targeted cancer therapies. For example, a study on the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems found that these compounds could be activated in hypoxic conditions, which are common in tumor microenvironments (Couch et al., 2008).
Chemical Exchange Saturation Transfer (CEST) in MRI
Nitro-picoline derivatives have been explored in the field of Magnetic Resonance Imaging (MRI) for their potential as contrast agents. Specifically, complexes formed with these derivatives can be used to develop new types of MRI agents, such as Nickel(II)-based CEST agents. This research paves the way for more effective imaging techniques in medical diagnostics (Caneda-Martínez et al., 2017).
Corrosion Inhibition
Compounds like this compound have been synthesized and evaluated for their role as corrosion inhibitors. These inhibitors are particularly useful in protecting metals like steel in aggressive environments, showcasing the compound's application in industrial chemistry (Rbaa et al., 2019).
Propriétés
IUPAC Name |
methyl 6-methyl-5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFJYSZUOGPXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)
![3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2692642.png)





![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)
![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)

